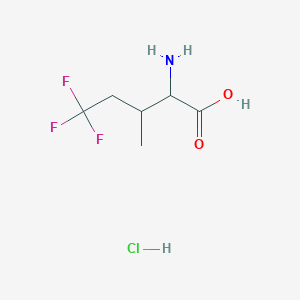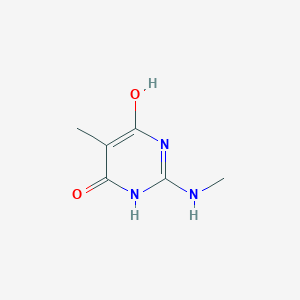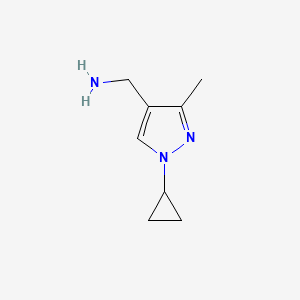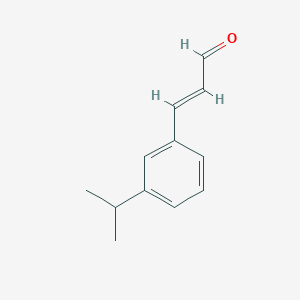
(E)-3-(3-Isopropylphenyl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(propan-2-yl)phenyl]prop-2-enal can be achieved through several methods. One common approach involves the aldol condensation of benzaldehyde with acetaldehyde, followed by dehydration to form the desired product . The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 3-[3-(propan-2-yl)phenyl]prop-2-enal is often carried out using similar aldol condensation reactions, but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and maximize yield . Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity cinnamaldehyde .
Chemical Reactions Analysis
Types of Reactions
3-[3-(propan-2-yl)phenyl]prop-2-enal undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Cinnamic acid.
Reduction: Cinnamyl alcohol.
Substitution: Various substituted cinnamaldehyde derivatives.
Scientific Research Applications
3-[3-(propan-2-yl)phenyl]prop-2-enal has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-(propan-2-yl)phenyl]prop-2-enal involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory Activity: Cinnamaldehyde inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
3-[3-(propan-2-yl)phenyl]prop-2-enal can be compared with other similar compounds, such as:
Cinnamic Acid: An oxidation product of cinnamaldehyde, known for its use in the synthesis of various pharmaceuticals and as a flavoring agent.
Cinnamyl Alcohol: A reduction product of cinnamaldehyde, used in the fragrance industry for its pleasant aroma.
Benzaldehyde: A precursor in the synthesis of cinnamaldehyde, widely used in the production of dyes, perfumes, and flavorings.
The uniqueness of 3-[3-(propan-2-yl)phenyl]prop-2-enal lies in its versatile reactivity and wide range of applications in various fields .
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(E)-3-(3-propan-2-ylphenyl)prop-2-enal |
InChI |
InChI=1S/C12H14O/c1-10(2)12-7-3-5-11(9-12)6-4-8-13/h3-10H,1-2H3/b6-4+ |
InChI Key |
QLRUOJMUSSYOGI-GQCTYLIASA-N |
Isomeric SMILES |
CC(C)C1=CC=CC(=C1)/C=C/C=O |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


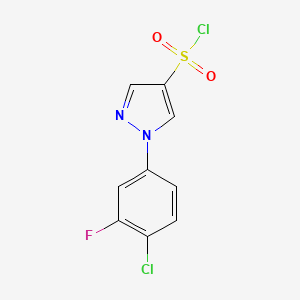
![2-{6-[3-(2-Methoxyethyl)phenyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride](/img/structure/B13570055.png)
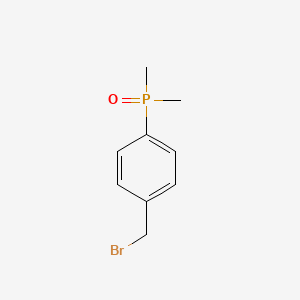
![3-([1,1'-Biphenyl]-4-yl)pyrrolidine](/img/structure/B13570066.png)
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13570068.png)
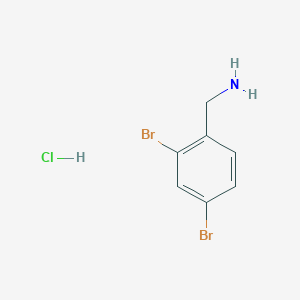
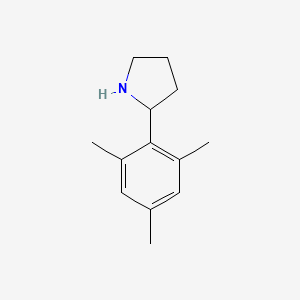


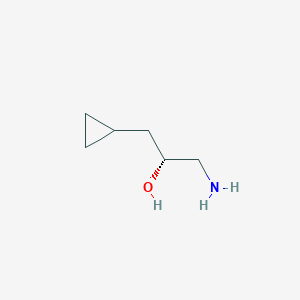
![(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid](/img/structure/B13570107.png)
